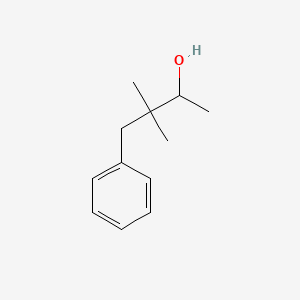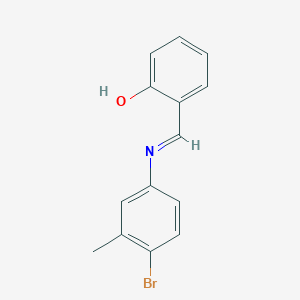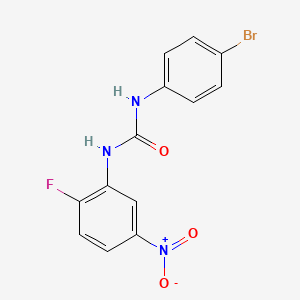
2-Methylpropyl(triphenyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyltriphenylphosphonium bromide is an organic compound with the chemical formula C22H24BrP. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various organic molecules. The compound appears as a white or yellowish solid and is known for its solubility in organic solvents such as dimethylformamide, acetonitrile, and dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isobutyltriphenylphosphonium bromide is typically synthesized by reacting triphenylphosphine with bromoisopropanol. The reaction conditions can be optimized based on the specific requirements of the synthesis .
Industrial Production Methods: In an industrial setting, the preparation of isobutyltriphenylphosphonium bromide involves the use of large-scale reactors where triphenylphosphine and bromoisopropanol are reacted under controlled conditions. The reaction mixture is then purified through recrystallization or other suitable purification techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Isobutyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of alkylated products .
Applications De Recherche Scientifique
Isobutyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the behavior of phosphonium salts in biological systems.
Industry: It is utilized in the production of various chemical intermediates and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism by which isobutyltriphenylphosphonium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can interact with various molecular targets, facilitating the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Methyltriphenylphosphonium bromide: This compound is similar in structure but contains a methyl group instead of an isobutyl group.
Ethyltriphenylphosphonium bromide: Another similar compound with an ethyl group. It shares similar applications and reactivity patterns.
Uniqueness: Isobutyltriphenylphosphonium bromide is unique due to its specific alkyl group, which can influence its reactivity and solubility properties. This makes it suitable for certain reactions where other phosphonium salts may not be as effective .
Propriétés
Formule moléculaire |
C22H25BrP+ |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
2-methylpropyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H24P.BrH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1; |
Clé InChI |
VIKPDPHNYHUZQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


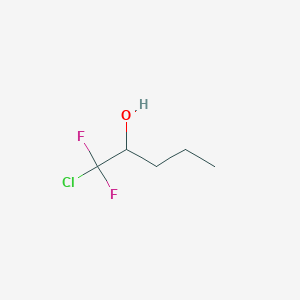


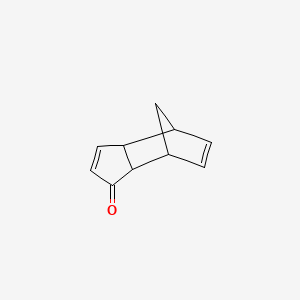

![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
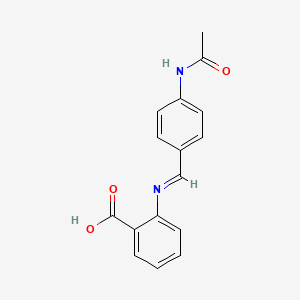
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)
